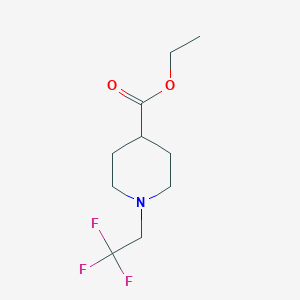

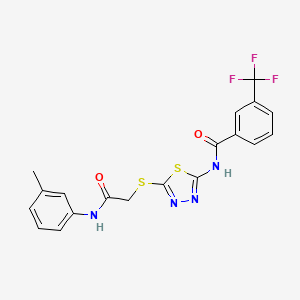

![molecular formula C10H16O5 B2695082 rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis CAS No. 2044705-39-5](/img/structure/B2695082.png)

rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has shown promising results in several research applications.

科学的研究の応用

Synthesis and Characterization

The compound is involved in synthesis and characterization studies. For instance, it has been used in the preparation and characterization of diastereoisomeric dioxanones, which crystallize as racemates. This process has been explored in the context of acetalization and the thermodynamic properties of different isomers, such as cis- and trans-isomer 2,3 (CHIMIA, 1990).

Role in Metabolic Pathways

The compound plays a role in biological metabolic pathways. It has been studied in relation to retinoid receptor activity, particularly its effects on retinoid X receptors (RXRs). These receptors are part of the nuclear receptor proteins family that activate gene transcription through specific response elements (Journal of Medicinal Chemistry, 1995).

Chemical Properties and Reactions

Research has been conducted to understand the chemical properties and reactions of this compound. For example, studies on 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate have explored the diastereoselectivity of the Mukaiyama crossed-aldol-type reaction, which is crucial in understanding the compound’s reactivity and potential applications in organic synthesis (Acta Crystallographica Section C, 2009).

Applications in Polymerization Processes

The compound is also significant in polymerization processes. Research has been done on the rearrangements of metallacyclobutane intermediates during ring-opening metathesis polymerization of 2,3-dicarboalkoxynorbornenes, where compounds like rac-DCBNBE (2,3-dicarbo-tert-butoxynorbornene) are used. This research is important for developing new polymeric materials with specific structural and physical properties (Organometallics, 2012).

Chromatographic Separation

It has been utilized in the field of chromatography for the separation of enantiomers. An example is the preparative separation by recycling chromatography of oxazolidinones derived from acids, using polymers like Chiraspher. This research aids in the development of methods for obtaining enantiomerically pure compounds, which is crucial in pharmaceutical and chemical industries (Helvetica Chimica Acta, 1991).

Photoreactivity and Synthesis

The compound's photoreactivity has been explored in the context of continuous photo flow synthesis. This research is important for the scale-up synthesis of biologically active compounds and those of material sciences, especially those containing cyclobutane ring systems labeled with deuterium atoms (Tetrahedron, 2019).

Involvement in Cellular Processes

Studies have also focused on the compound's involvement in cellular processes. For instance, research on the prostaglandin H synthase-catalyzed oxidation of retinoic acid to carbon-centered and peroxyl radical intermediates investigates its role in various biochemical pathways, highlighting its significance in understanding cellular metabolism and signaling (Chemical Research in Toxicology, 1996).

特性

IUPAC Name |

(2R,5S)-5-[(2-methylpropan-2-yl)oxycarbonyl]oxolane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O5/c1-10(2,3)15-9(13)7-5-4-6(14-7)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJSOJNNUVVKLL-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(O1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CC[C@@H](O1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

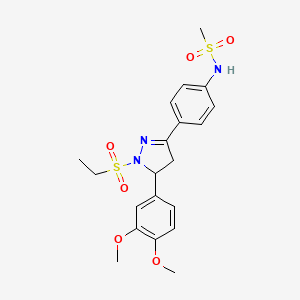

![N-[(4-methylphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2695003.png)

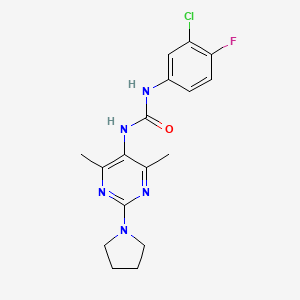

![2-Chloro-N-[[3-(1-methylimidazol-2-yl)phenyl]methyl]propanamide](/img/structure/B2695007.png)

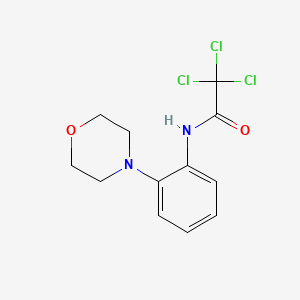

![4-[[(2R)-2-[[5-(4-Chlorophenyl)-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoyl]amino]benzamide](/img/structure/B2695010.png)

![Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride](/img/structure/B2695014.png)

![2,4-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2695015.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2695017.png)

![2-(4-fluorophenoxy)-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide](/img/structure/B2695019.png)

![N-[(2-hydroxyquinolin-4-yl)methyl]-N,2-dimethyl-5-(4-nitrophenyl)furan-3-carboxamide](/img/structure/B2695021.png)

![N-[2-(1,4-Dioxan-2-yl)ethyl]but-2-ynamide](/img/structure/B2695022.png)